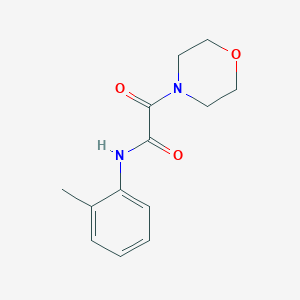
N-(2-methylphenyl)-2-(4-morpholinyl)-2-oxoacetamide
描述
N-(2-methylphenyl)-2-(4-morpholinyl)-2-oxoacetamide, also known as MPAO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAO is a member of the oxoacetamide family of compounds, which are known to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(2-methylphenyl)-2-(4-morpholinyl)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cellular metabolism. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have antitumor activity in vitro. In addition, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(2-methylphenyl)-2-(4-morpholinyl)-2-oxoacetamide is its high yield and stability under normal laboratory conditions. It is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.
未来方向
There are many potential future directions for research on N-(2-methylphenyl)-2-(4-morpholinyl)-2-oxoacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of this compound and to identify its molecular targets. In addition, more research is needed to explore the potential therapeutic applications of this compound in other areas, such as antibacterial and antifungal therapies.
In conclusion, this compound is a promising compound with a wide range of potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been shown to exhibit antibacterial, antifungal, and antitumor activities in vitro. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
科学研究应用
N-(2-methylphenyl)-2-(4-morpholinyl)-2-oxoacetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, and antitumor activities in vitro. In addition, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-methylphenyl)-2-morpholin-4-yl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10-4-2-3-5-11(10)14-12(16)13(17)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMXSUNGTOVWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[4-(benzylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate oxalate](/img/structure/B3947601.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3947613.png)
![2,6-dimethoxy-4-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol ethanedioate (salt)](/img/structure/B3947617.png)
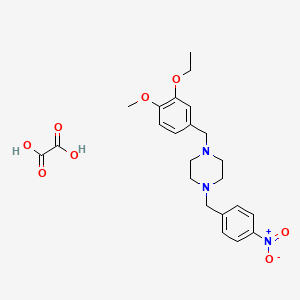
![4-butyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3947630.png)
![1-(4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947635.png)

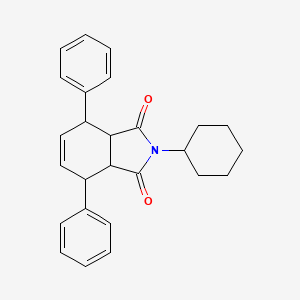
![ethyl 1-{3-[(2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947657.png)
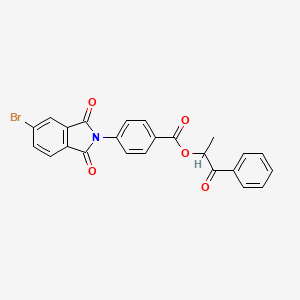
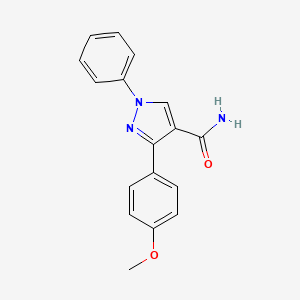
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(3-methylphenyl)pentanamide](/img/structure/B3947686.png)
![2-chloro-N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3947691.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B3947695.png)